Norcarfentanil (hydrochloride) is an analytical reference material categorized as an opioid. It is a metabolite of carfentanil. This product is intended for research and forensic applications.
Norcarfentanil (hydrochloride) is an analytical reference material that is categorized as an opioid. It is a metabolite of carfentanil that can be detected in urine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl
CAS No.:
Cat. No.: VC21220012
Molecular Formula: C16H23ClN2O3
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H23ClN2O3 |
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Molecular Weight | 326.82 g/mol |
IUPAC Name | methyl 4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C16H22N2O3.ClH/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16;/h4-8,17H,3,9-12H2,1-2H3;1H |
Standard InChI Key | OHAKVFPGXHKSME-UHFFFAOYSA-N |
SMILES | CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl |
Canonical SMILES | CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl |
Appearance | A 100 µg/ml or 1 mg/ml solution in methanol |
Introduction
Chemical Identity and Basic Properties
Nomenclature and Identification
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl has several synonyms in scientific literature, reflecting its complex structure and varied applications. The compound is primarily identified through its distinct chemical nomenclature and registry numbers.
Identification Parameter | Information |
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CAS Number | 61085-87-8 |
IUPAC Name | Methyl 4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride |
Common Synonyms | Norcarfentanil (hydrochloride), Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate hydrochloride, 4-[(1-Oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester monohydrochloride |
Standard InChIKey | OHAKVFPGXHKSME-UHFFFAOYSA-N |
PubChem CID | 12298180 |
The compound is classified as an analytical reference material categorized as an opioid, with specific applications in research and forensic contexts .
Structural Characteristics
The molecular structure of Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl features a piperidine ring with distinctive functional groups that contribute to its chemical behavior and biological activity.
Structural Parameter | Description |
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Molecular Formula | C16H23ClN2O3 |
Molecular Weight | 326.82 g/mol |
Core Structure | Piperidine ring with phenyl and propionyl amino moiety at the 4-position |
SMILES Notation | CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl |
The compound's structure is characterized by a piperidine ring with a phenyl group and a propionyl amino moiety at the 4-position, which is significant for its biological interactions and potential analgesic properties .
Physical and Chemical Properties
Physical Properties
The physical properties of Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl provide essential information for its handling, storage, and application in research settings.
Property | Value |
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Physical State | Typically available as a solution (100 μg/ml or 1 mg/ml in methanol) |
Solubility | Soluble in methanol and other polar solvents |
Melting Point | Not available in current literature |
Boiling Point | Not available in current literature |
Density | Not available in current literature |
LogP | 2.85560 (estimated) |
PSA | 58.64000 (estimated) |
The compound's relatively high LogP value suggests moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Chemical Reactivity
The chemical reactivity of Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl is primarily determined by its functional groups, including the ester moiety, amide linkage, and piperidine nitrogen.
While specific reactivity data for this compound is limited in the available literature, compounds with similar functional groups typically undergo the following reactions:
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Hydrolysis of the methyl ester group under acidic or basic conditions
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Nucleophilic substitution reactions at the carbonyl carbon
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Oxidation of the piperidine nitrogen
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Reduction of the amide linkage
These potential reactions are significant for understanding the compound's stability, storage requirements, and metabolic pathways in biological systems .
Biological Activity and Applications
Pharmacological Profile
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl has garnered attention for its potential biological activities, particularly in the context of analgesic properties. As a metabolite of carfentanil, it shares structural similarities with other opioid compounds.
Aspect | Information |
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Classification | Opioid-related analytical reference material |
Primary Use | Research and forensic applications |
Parent Compound | Metabolite of carfentanil |
Biological Detection | Can be detected in urine samples |
Physiological Properties | Complete physiological and toxicological properties not fully established in current literature |
It is important to note that while this compound is structurally related to carfentanil, a potent opioid, the specific pharmacological profile of Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl requires further investigation to fully characterize its receptor binding properties and physiological effects .
Research Applications
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl has specific applications in research and forensic contexts, serving as an important analytical reference material.
Application Area | Description |
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Forensic Analysis | Used as a reference standard for the detection and quantification of carfentanil and related compounds in biological samples |
Neurobiology Studies | Employed in research investigating opioid receptor mechanisms and neurological pathways |
Proteomics Research | Utilized in studies examining protein interactions and signaling pathways |
Metabolite Analysis | Important for developing analytical methods to detect and monitor opioid compounds and their metabolites |
The compound is particularly valuable in analytical contexts where precise identification and quantification of carfentanil metabolites are required for forensic investigations or toxicological analyses .
Analytical Methods and Detection
Chromatographic Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the primary analytical approach for detecting and quantifying Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl in biological samples.
A notable analytical method developed by Wang and Bernert (2006) employs liquid chromatography with atmospheric-pressure ionization tandem mass spectrometry for the analysis of 13 fentanils, including compounds structurally related to Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl, in human urine samples.
This analytical approach offers several advantages:
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High sensitivity for detecting trace amounts in complex biological matrices
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Excellent selectivity for distinguishing between structurally similar compounds
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Reliable quantification capabilities
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Compatibility with various sample preparation techniques
The development of such analytical methods is crucial for forensic applications, toxicological investigations, and research studies involving this compound and related substances.
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